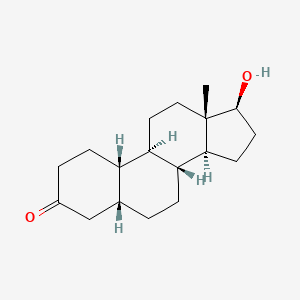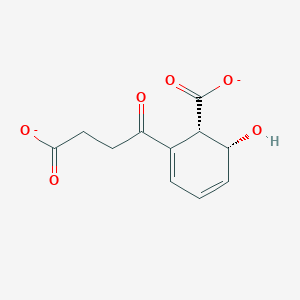
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-) is dicarboxylate anion of (1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid. It is a conjugate base of a (1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
The compound has been investigated in various contexts, mainly focusing on its synthesis and chemical properties. For instance, Sirat, Thomas, and Tyrrell (1979) explored the chemistry of a structurally similar compound, methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, highlighting its preparation, dehydration, hydrolysis, acetylation, reduction, epoxidation, and its role in Diels–Alder reactions (Sirat, Thomas, & Tyrrell, 1979). Similarly, White and Banwell (2016) elaborated on the conversion of a related compound, (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, into compounds that incorporate the pentacyclic framework of the alkaloid vindoline, setting the stage for further transformations into clinically significant anticancer agents (White & Banwell, 2016).
Derivative Formation and Structural Analysis
The synthesis and characterization of related cyclohexa-diene derivatives have been extensively studied. For example, Sapnakumari et al. (2014) synthesized and characterized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing detailed analysis through various spectroscopic techniques and single-crystal X-ray diffraction (Sapnakumari et al., 2014). This highlights the compound's role in structural and chemical studies, potentially leading to applications in material science and pharmaceuticals.
Applications in Organic Synthesis
Further research has delved into the compound's utility in organic synthesis. Baker et al. (1984) described the preparation of various dienol ethers and esters from Hagemann's ester, exploring their reactions with electrophiles, which are crucial for constructing complex organic molecules (Baker et al., 1984). This work underscores the compound's significance in synthetic organic chemistry, particularly in the formation of complex molecular architectures.
Potential in Material Science
The compound's derivatives also show potential in material science applications. Ebdon, Flint, and Hodge (1989) discussed the preparation of methyl methacrylate oligomers with terminal functional groups by the ozonolysis of copolymers, hinting at its possible applications in creating novel block copolymers and in reactive processing (Ebdon, Flint, & Hodge, 1989).
Propriétés
Nom du produit |
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-) |
|---|---|
Formule moléculaire |
C11H10O6-2 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C11H12O6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-3,8,10,13H,4-5H2,(H,14,15)(H,16,17)/p-2/t8-,10+/m1/s1 |
Clé InChI |
QJYRAJSESKVEAE-SCZZXKLOSA-L |
SMILES isomérique |
C1=C[C@H]([C@H](C(=C1)C(=O)CCC(=O)[O-])C(=O)[O-])O |
SMILES canonique |
C1=CC(C(C(=C1)C(=O)CCC(=O)[O-])C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1262306.png)
![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)


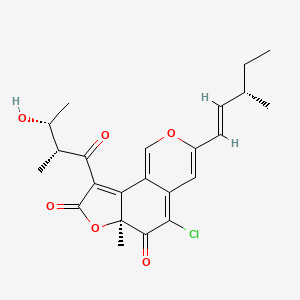
![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)

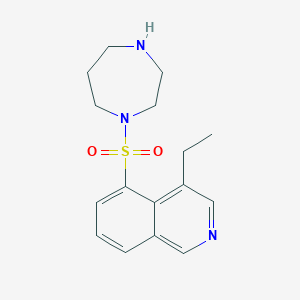
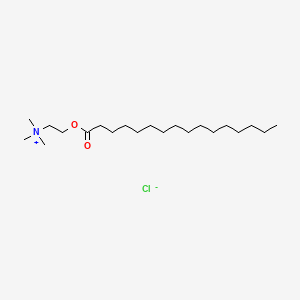
![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
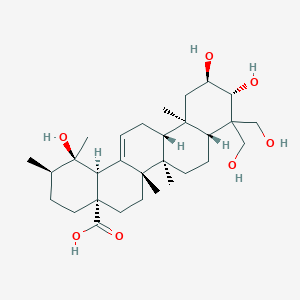
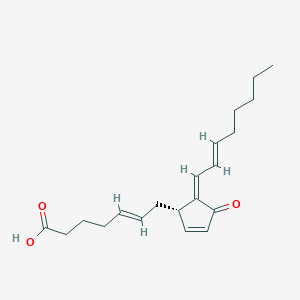
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)
